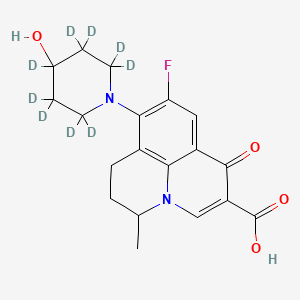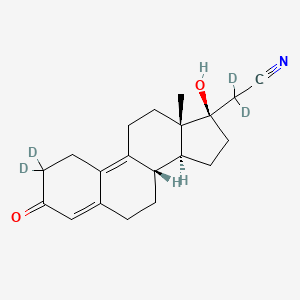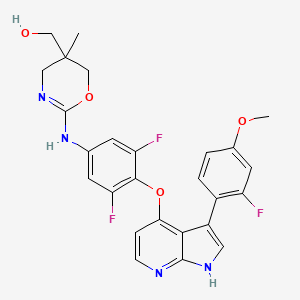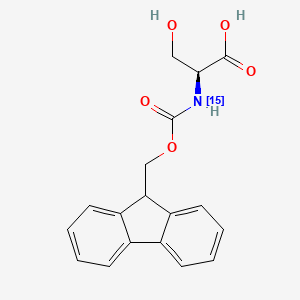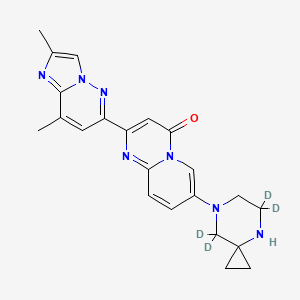![molecular formula C24H30Cl3NO B12415288 (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes deuterium atoms, which can be useful in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the dichlorophenyl group. The deuterium atoms are incorporated through specific reactions that replace hydrogen atoms with deuterium. The final step involves the formation of the benzoannulene structure and the addition of the hydrochloride group to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s isotopic labeling with deuterium can be used in metabolic studies to trace the pathways of drug metabolism and to study enzyme kinetics.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure could be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Wirkmechanismus
The mechanism of action of (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Pregabalin Lactam Methylene Dimer: A compound with a similar synthetic route involving the use of aldehydes and acids.
Uniqueness
The uniqueness of (5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol;hydrochloride lies in its isotopic labeling with deuterium, which provides distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.
Eigenschaften
Molekularformel |
C24H30Cl3NO |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |
InChI |
InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m0./s1/i12D2,13D2; |
InChI-Schlüssel |
DCKUVQADDNMWEF-SMTSGGNVSA-N |
Isomerische SMILES |
[2H]C1(CC(CC(N1C[C@H]2CCC3=C(C=CC=C3[C@H](C2)O)C)([2H])[2H])C4=C(C=CC=C4Cl)Cl)[2H].Cl |
Kanonische SMILES |
CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


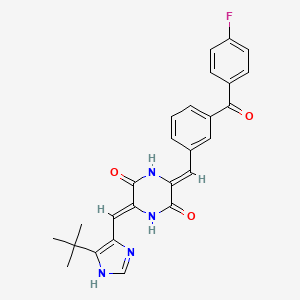
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
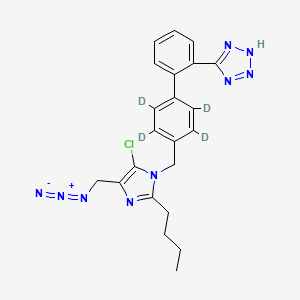

![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
